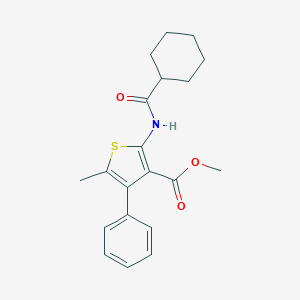
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a thiophene derivative followed by esterification and amide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiophene ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Applications De Recherche Scientifique
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(cyclohexylcarbonyl)amino]benzoate
- Methyl 2-[(cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoate
Uniqueness
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and the presence of a thiophene ring
Propriétés
Formule moléculaire |
C20H23NO3S |
|---|---|
Poids moléculaire |
357.5g/mol |
Nom IUPAC |
methyl 2-(cyclohexanecarbonylamino)-5-methyl-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO3S/c1-13-16(14-9-5-3-6-10-14)17(20(23)24-2)19(25-13)21-18(22)15-11-7-4-8-12-15/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3,(H,21,22) |
Clé InChI |
KSAQSCJNSJOGKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)OC)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B451187.png)


![Methyl 4-(3-chlorophenyl)-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B451194.png)
![Methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B451195.png)


![Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B451200.png)
![5-chloro-N-{4-[N-({4-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B451202.png)
![N-{4-[(1E)-1-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B451203.png)
![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451204.png)

![Methyl 5-methyl-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B451210.png)
![Ethyl 2-[({4-nitrophenyl}acetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451211.png)
